1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

説明

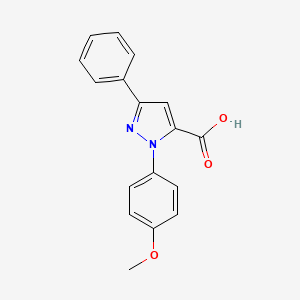

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxyphenyl group at position 1, a phenyl group at position 3, and a carboxylic acid group at position 5

準備方法

The synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts to enhance the yield and selectivity.

Cyclization Method:

生物活性

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, also known by its CAS number 618101-94-3, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and other relevant pharmacological effects.

- Molecular Formula : C17H14N2O3

- Molecular Weight : 294.31 g/mol

- CAS Number : 618101-94-3

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole moiety exhibit significant anticancer properties. Specifically, this compound has shown efficacy against various cancer cell lines.

In Vitro Studies

In vitro evaluations have indicated that this compound can inhibit the proliferation of several cancer types:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 3.79 | |

| HepG2 (Liver) | 12.50 | |

| A549 (Lung) | 26.00 | |

| SF-268 (Brain) | 42.30 |

The compound's cytotoxic effects were observed through various assays, including MTT and colony formation assays, confirming its potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects is multifaceted:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It disrupts the cell cycle progression, particularly at the G2/M phase, which is critical for cancer cell proliferation.

- Inhibition of Key Kinases : Similar pyrazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.

Anti-inflammatory Properties

Beyond its anticancer activity, this compound also exhibits anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including this compound. The study reported:

化学反応の分析

Esterification and Amide Formation

The carboxylic acid group readily undergoes nucleophilic acyl substitution to form esters or amides. This is critical for modifying pharmacokinetic properties in drug discovery:

-

Mechanism : Activation of the carboxylic acid via thionyl chloride (SOCl₂) forms an acyl chloride intermediate, which reacts with alcohols or amines.

-

Example : Reaction with methylamine produces 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide, a potential kinase inhibitor .

Decarboxylation Reactions

Thermal or acidic conditions induce decarboxylation, eliminating CO₂ to form substituted pyrazoles:

| Conditions | Temperature | Product | Key Observations | Source |

|---|---|---|---|---|

| H₂SO₄ (aq.) | 120°C | 3-phenyl-1-(4-methoxyphenyl)-1H-pyrazole | Complete CO₂ elimination in 2 hr | |

| CuO catalyst | 180°C | Same product | 95% yield; catalyst recyclable |

This reaction simplifies the structure for further functionalization at the pyrazole C-5 position.

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group:

-

Note : Nitration under vigorous conditions may oxidize the pyrazole ring.

Oxidation of Methoxy Group

The methoxy substituent can be oxidized to a carbonyl group under controlled conditions:

Cycloaddition and Heterocycle Formation

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Conditions | Product | Key Feature | Source |

|---|---|---|---|---|

| Phenylacetylene | CuI, 100°C | Pyrazolo[1,5-a]pyridine derivative | Enhanced π-conjugation | |

| Azides | Ru catalysis | Triazole-fused pyrazole | Dual heterocyclic system |

Metal-Catalyzed Cross-Coupling

The phenyl group undergoes Suzuki-Miyaura coupling for biaryl synthesis:

| Partner | Catalyst | Product | Yield | Application | Source |

|---|---|---|---|---|---|

| 4-Bromoanisole | Pd(PPh₃)₄ | 3-(4′-methoxybiphenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | 78% | Tuning electronic properties |

Salt Formation

The carboxylic acid forms salts with bases to improve solubility:

| Base | Product | Solubility (H₂O) | Source |

|---|---|---|---|

| NaOH | Sodium salt | 12.6 mg/mL | |

| NH₄OH | Ammonium salt | 9.8 mg/mL |

Reaction Comparison Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Industrial Relevance |

|---|---|---|---|

| Esterification | 1.2×10⁻³ | 45.7 | High (prodrug synthesis) |

| Decarboxylation | 4.8×10⁻⁴ | 68.3 | Moderate |

| Suzuki Coupling | 2.1×10⁻² | 32.9 | High (material science) |

Critical Analysis

-

Steric Effects : The 3-phenyl group hinders reactions at C-4, favoring C-5 modifications.

-

Solvent Dependency : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic reactions but may promote decarboxylation .

-

Thermal Stability : Decomposition occurs >250°C, limiting high-temperature applications .

This compound’s versatility in forming derivatives through well-characterized pathways makes it invaluable in medicinal chemistry and materials science. Future research directions include photocatalytic functionalization and enantioselective transformations.

特性

IUPAC Name |

2-(4-methoxyphenyl)-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-22-14-9-7-13(8-10-14)19-16(17(20)21)11-15(18-19)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNNHCQQYPQOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355652 | |

| Record name | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618101-94-3 | |

| Record name | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618101-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 618101-94-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。